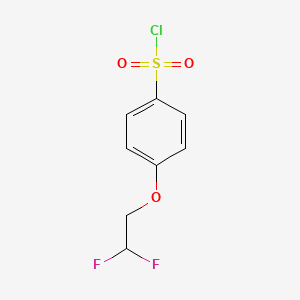

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be deduced from its IUPAC name. For “4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride”, it suggests that the compound has a benzene ring with a sulfonyl chloride group at the 1 position and a 2,2-difluoroethoxy group at the 4 position .Aplicaciones Científicas De Investigación

Organic Synthesis

“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” is used in the field of organic synthesis . It’s a key intermediate in the synthesis of certain compounds .

Method of Application

The preparation method comprises the following steps :

- An accelerant and the compound II are added into an organic solvent, a strong alkali is added, the sulfonyl chloride is added into an obtained reaction solution, and 2- (2’,2’-difluoroethoxy)-6- (trifluoromethyl)benzene-1-sulfonyl chloride is obtained via complete reaction and purifying .

Results

The preparation method is simple, high in efficiency, safe and reliable, and is capable of increasing synthesis efficiency of penoxsulam greatly .

Antibacterial Agents

“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” is also used in the synthesis of antibacterial agents .

Method of Application

In this study, a series of new sulfone derivatives containing a sulfonohydrazide moiety were synthesized and their structures were determined using 1H NMR, 13C NMR, and HRMS .

Results

Bioactivity results showed that compound 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide revealed the best antibacterial activities against Xoo and Xac, with the 50% effective concentration (EC50) values of 25 and 36 μg/mL, respectively .

Electrophilic Aromatic Substitution

This compound can be used in the field of electrophilic aromatic substitution .

Method of Application

The electrophilic aromatic substitution is a common reaction in organic chemistry, where an atom attached to an aromatic system (usually hydrogen) is replaced by an electrophile . Some of the most common electrophiles involved in these reactions include Cl2, Br2, H2SO4, and HOCl .

Results

The results of electrophilic aromatic substitution reactions can vary greatly depending on the specific reactants and conditions used .

Synthesis of Fluorinated Compounds

“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” can also be used in the synthesis of fluorinated compounds .

Method of Application

The method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous solution of KF or KHF2 . A more efficient system could be achieved with phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .

Results

The generated sulfonyl chloride intermediates are very reactive and can be used in the synthesis of a variety of fluorinated compounds .

Herbicide Synthesis

This compound is used in the synthesis of herbicides, specifically penoxsulam .

Method of Application

The preparation method involves several steps :

- An accelerant and the compound II are added into an organic solvent, a strong alkali is added, the sulfonyl chloride is added into an obtained reaction solution, and 2-(2’,2’-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride is obtained via complete reaction and purifying .

Results

The preparation method is simple, high in efficiency, safe and reliable, and is capable of increasing synthesis efficiency of penoxsulam greatly .

Chemical Research

“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” is also used in chemical research . It can be used as a reagent in various chemical reactions .

Method of Application

The specific method of application can vary greatly depending on the specific reaction or experiment being conducted .

Results

The results can also vary greatly depending on the specific reaction or experiment .

Safety And Hazards

Propiedades

IUPAC Name |

4-(2,2-difluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPFSWUWXDFRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride | |

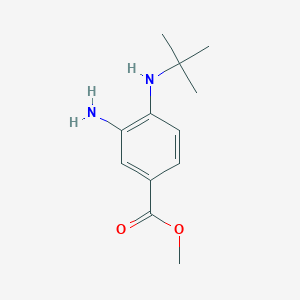

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)